AFP464
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
468719-53-1 |
|---|---|
Molecular Formula |
C24H31F3N4O9S2 |
Molecular Weight |
640.7 g/mol |
IUPAC Name |
(2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide;methanesulfonic acid |
InChI |
InChI=1S/C22H23F3N4O3.2CH4O3S/c1-10-18(24)20(28)17-15(30)9-16(32-21(17)19(10)25)11-5-6-14(12(23)8-11)29-22(31)13(27)4-2-3-7-26;2*1-5(2,3)4/h5-6,8-9,13H,2-4,7,26-28H2,1H3,(H,29,31);2*1H3,(H,2,3,4)/t13-;;/m0../s1 |
InChI Key |
FDQJDUBLCBZBCQ-GXKRWWSZSA-N |
SMILES |
CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)C(CCCCN)N)F)N)F.CS(=O)(=O)O.CS(=O)(=O)O |
Isomeric SMILES |
CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)[C@H](CCCCN)N)F)N)F.CS(=O)(=O)O.CS(=O)(=O)O |
Canonical SMILES |
CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)C(CCCCN)N)F)N)F.CS(=O)(=O)O.CS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AFP-464, AFP464, AFP 464 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Aminoflavone Active Metabolite of Afp464
Aryl Hydrocarbon Receptor (AhR) Pathway Activation
Aminoflavone functions as a ligand for the AhR, a ligand-activated transcription factor involved in the metabolism of xenobiotics. nih.govaacrjournals.orgaacrjournals.orgplos.orgoup.com The activation of this pathway is a prerequisite for Aminoflavone's antiproliferative effects in sensitive cancer cells. nih.govaacrjournals.orgaacrjournals.orgauajournals.org
Upon binding of Aminoflavone, the AhR undergoes conformational changes, leading to its translocation from the cytoplasm to the nucleus. spandidos-publications.comaacrjournals.orgconicet.gov.arnih.govplos.orgyuntsg.commdpi.com This nuclear translocation is a critical step in initiating the downstream signaling cascade. Studies have shown that in sensitive cells, such as MCF-7 breast cancer cells and certain renal cancer cell lines (e.g., TK-10, Caki-1, SN12C), Aminoflavone induces time-dependent AhR nuclear translocation. spandidos-publications.comaacrjournals.orgconicet.gov.ar In contrast, resistant cell lines often exhibit constitutive nuclear localization of AhR or fail to show drug-induced translocation. spandidos-publications.comaacrjournals.orgnih.govplos.org
Once inside the nucleus, the activated AhR dissociates from its chaperone complex and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as Hypoxia-Inducible Factor 1β (HIF-1β). nih.govaacrjournals.orgaacrjournals.orgmdpi.comresearchgate.net This AhR/ARNT heterodimer is the transcriptionally active form of the receptor. mdpi.com The heterodimer then binds to specific DNA sequences known as xenobiotic-responsive elements (XREs), located in the promoter regions of target genes. nih.govaacrjournals.orgaacrjournals.orgnih.govyuntsg.com This binding event is essential for the subsequent transcriptional activation. nih.govaacrjournals.orgaacrjournals.org
The binding of the AhR/ARNT heterodimer to XREs leads to the transcriptional induction of several cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP1B1. nih.govaacrjournals.orgmedkoo.comspandidos-publications.comaacrjournals.orgconicet.gov.arnih.govplos.orgauajournals.orgyuntsg.commdpi.comcancer.govaacrjournals.orgnih.govresearchgate.netresearchgate.net This induction is a hallmark of AhR activation and is directly correlated with Aminoflavone's antiproliferative activity. nih.govaacrjournals.orgaacrjournals.orgauajournals.org For instance, in sensitive MCF-7 breast tumor cells, Aminoflavone treatment can result in a significant increase in CYP1A1 mRNA levels, with reported inductions up to 100-fold or even 200-fold. aacrjournals.orgaacrjournals.orgnih.gov Similarly, CYP1B1 gene expression is also induced. spandidos-publications.comaacrjournals.orgauajournals.orgmdpi.comcancer.govaacrjournals.org The induction of these enzymes is crucial because they are responsible for the metabolic activation of Aminoflavone itself. medkoo.complos.orgauajournals.orgcancer.govaacrjournals.orgresearchgate.net
Table 1: Induction of Gene Expression and Transcriptional Activity by Aminoflavone in Sensitive Cells
| Molecular Event | Fold Induction (Relative to Control) | Cell Line | Reference |
| XRE-dependent luciferase expression | 7- to 8-fold increase | MCF-7 | aacrjournals.org |
| CYP1A1 mRNA expression | Up to 100-fold | MCF-7 | nih.gov |
| CYP1A1 mRNA expression | Up to 200-fold | MCF-7 | aacrjournals.org |
| CYP1A1 and CYP1B1 gene expression | Variable (dose-dependent) | Renal | auajournals.org |
Subsequent Molecular Events Leading to Cytotoxicity
The induction of CYP enzymes by Aminoflavone is not merely a consequence of AhR activation but a critical step in its cytotoxic mechanism, leading to the formation of reactive intermediates and subsequent DNA damage. medkoo.comspandidos-publications.comconicet.gov.arauajournals.orgcancer.govaacrjournals.orgresearchgate.netnih.gov
Aminoflavone is extensively metabolized by the induced CYP1A1 and CYP1A2 enzymes to form reactive intermediates. medkoo.comspandidos-publications.comconicet.gov.arauajournals.orgcancer.govaacrjournals.orgresearchgate.netnih.gov While some metabolites have been identified (e.g., a hydroxylamine), others remain to be fully characterized. aacrjournals.org Beyond CYPs, sulfotransferases, particularly SULT1A1, also play a significant role in the bioactivation of Aminoflavone. nih.govaacrjournals.orgplos.orgaacrjournals.org The N-hydroxy-AF compounds, formed by CYP-mediated reactions, can be further processed by SULTs to generate N-sulfoxy-AF metabolites. These N-sulfoxy-AF molecules are highly unstable and can undergo spontaneous heterolytic cleavage to form reactive nitrenium ions. aacrjournals.org
The reactive intermediates generated from Aminoflavone metabolism are electrophilic and capable of covalently binding to cellular macromolecules, including DNA and proteins. medkoo.comspandidos-publications.comncats.ioaacrjournals.orgconicet.gov.arauajournals.orgcancer.govaacrjournals.orgresearchgate.netnih.govnih.govnih.gov This covalent DNA binding is a key event in the cytotoxic mechanism of Aminoflavone. medkoo.comspandidos-publications.comconicet.gov.arauajournals.orgcancer.govaacrjournals.orgresearchgate.netnih.govnih.gov
The formation of DNA-adducts and DNA-protein cross-links (DPC) is a prominent form of DNA damage induced by Aminoflavone. aacrjournals.orgnih.govnih.govnih.gov Additionally, Aminoflavone has been shown to induce DNA single-strand breaks (SSB). nih.gov The DNA damage triggers a cellular stress response, including the phosphorylation of histone H2AX (γ-H2AX), which serves as a marker for DNA double-strand breaks. conicet.gov.araacrjournals.orgnih.gov This damage also leads to the activation of S-phase checkpoints, characterized by the inhibition of DNA synthesis, S-phase arrest, and phosphorylation of proteins like RPA2 and p53, alongside an increase in the expression of p21WAF1/CIP1. cancer.govnih.govnih.gov These events ultimately contribute to the antiproliferative and apoptotic effects observed in sensitive cancer cells. medkoo.comspandidos-publications.comconicet.gov.arconicet.gov.arcancer.govnih.govnih.govnih.govworktribe.com
Interaction with Hypoxia-Inducible Factor 1α (HIF-1α)
AhR-Dependent and AhR-Independent Mechanisms in HIF-1α Modulation
Aminoflavone (AF) is recognized as a ligand for the aryl hydrocarbon receptor (AhR), a protein that dimerizes with HIF-1β/ARNT, a subunit also shared by HIF-1α nih.govaacrjournals.orgbocsci.commedkoo.comcancer.govmdpi.comfigshare.comdntb.gov.ua. Given the known competitive crosstalk between the AhR and HIF-1 pathways, where AhR activation can potentially inhibit HIF-1 activity, it was initially hypothesized that AF's inhibitory effects on HIF-1 might be mediated through AhR activation mdpi.com. However, detailed investigations have revealed that Aminoflavone inhibits HIF-1α expression and protein accumulation primarily through mechanisms that are independent of a functional AhR pathway nih.govaacrjournals.orgmdpi.comfigshare.comdntb.gov.uamdpi.comspandidos-publications.comresearchgate.net.
Evidence for AhR-Independent Inhibition:
Studies utilizing AhR100 cells, which are MCF-7-derived cells characterized by functionally impaired AhR pathways, have provided compelling evidence for the AhR-independent action of AF nih.govaacrjournals.orgfigshare.com. Despite the impaired AhR pathway, AF effectively inhibited HIF-1α expression in these cells, notably without inducing cytotoxicity nih.govaacrjournals.orgfigshare.com. This observation suggests that the pathways mediating HIF-1α inhibition by AF are distinct from those responsible for its cytotoxic effects nih.govaacrjournals.org.
Molecular Mechanisms of HIF-1α Modulation:
Aminoflavone's inhibitory effect on HIF-1α involves modulation at both mRNA and protein levels. AF has been shown to inhibit HIF-1α mRNA expression by approximately 50% nih.govaacrjournals.orgfigshare.com. This reduction in mRNA levels requires active transcription, as the presence of actinomycin-D, a transcription inhibitor, completely abrogated AF's ability to downregulate HIF-1α mRNA nih.govaacrjournals.orgfigshare.com.
Despite the partial inhibition of HIF-1α mRNA, AF almost completely blocked HIF-1α protein accumulation aacrjournals.org. This disparity suggests that AF's mechanism extends beyond transcriptional regulation, likely involving post-transcriptional or translational control mechanisms aacrjournals.orgresearchgate.net. It has been proposed that the effects of AF on HIF-1α protein translation may involve non-coding RNA species that target HIF-1α mRNA expression and/or translation researchgate.net. However, AF does not exert a global inhibitory effect on gene expression or protein translation, as evidenced by gene array experiments showing that only a small percentage of genes were significantly induced or inhibited in treated cells aacrjournals.orgresearchgate.net.
The inhibition of HIF-1α protein accumulation and the expression of HIF-1 target genes by AF have also been observed in in vivo models, specifically in MCF-7 xenografts nih.govaacrjournals.orgfigshare.com.
The following tables summarize key research findings related to Aminoflavone's mechanisms of action:
Table 1: Effect of Aminoflavone on HIF-1α Expression and Activity
| Parameter | Cell Line / Model | Aminoflavone Effect | Citation |
| HIF-1α transcriptional activity | MCF-7 cells | Inhibited | nih.govaacrjournals.org |
| HIF-1α protein accumulation | MCF-7 cells | Inhibited | nih.govaacrjournals.org |
| HIF-1α mRNA expression | MCF-7 cells | Inhibited by ~50% | nih.govaacrjournals.orgfigshare.com |
| HIF-1α mRNA downregulation by AF | MCF-7 cells (with Actinomycin-D) | Completely abrogated, indicating active transcription required | nih.govaacrjournals.orgfigshare.com |
| HIF-1α protein accumulation | MCF-7 cells | Almost completely blocked | aacrjournals.org |
| HIF-1 target gene expression | MCF-7 xenografts | Inhibited | nih.govaacrjournals.orgfigshare.com |
Table 2: Aminoflavone's AhR-Dependent and AhR-Independent Effects in Various Cell Lines
| Cell Line / Condition | AhR Pathway Status | Aminoflavone Effect on HIF-1α Inhibition | Aminoflavone Cytotoxicity | Citation |
| MCF-7 cells | Functional | Inhibited | Yes | nih.govaacrjournals.org |
| AhR100 cells (MCF-7 derived) | Functionally impaired | Inhibited | No | nih.govaacrjournals.orgfigshare.com |
| MDA-MB-231 cells | Little/No AhR activity | No inhibition | Yes (anti-proliferative) | nih.govaacrjournals.org |
| MDA/SULT1A1 cells (MDA-MB-231 + SULT1A1) | Little/No AhR activity | Inhibited | Yes (anti-proliferative) | nih.govaacrjournals.org |
Table 3: Impact of Aminoflavone on AhR-Dependent Transcriptional Activity in MCF-7 Cells
| Treatment | XRE-dependent Luciferase Expression (Fold Increase) | CYP1A1 mRNA Expression (Fold Higher) | Citation |
| Aminoflavone | 7- to 8-fold | Up to 200-fold | aacrjournals.org |
| TCDD (Positive Control) | 15-fold | Up to 1160-fold | aacrjournals.org |
Preclinical Efficacy and Tumor Selectivity of Afp464
Impact on Cancer Stem-like Cell Populations
Reduction of Breast Cancer Stem Cells
Traditional chemotherapies often fail to achieve long-term clinical remissions due to their inability to eradicate tumor-initiating cells (TICs), also known as cancer stem cells (CSCs), which contribute to chemoresistance, tumor recurrence, and metastasis. AFP464 and its parent compound, aminoflavone (AF), demonstrate activity against these critical cell populations.
Research indicates that this compound not only reduces bulk tumor mass but also targets cells with stem cell-like properties. This compound treatment has been shown to suppress breast cancer stem cell-like characteristics in vivo. Studies in a spontaneous estrogen-dependent breast cancer murine model (M05) revealed that AF treatment substantially decreased tumor size and growth rate. Cytometric analyses of cells from AF-treated animals showed a reduction in Lin(-)/CD29(Hi)/CD24(+) cancer stem cells compared to vehicle control groups. Furthermore, cells obtained from tumors treated with AF exhibited a diminished capacity for mammosphere formation, which are clusters of cells enriched for TICs. This suggests that this compound reduces the quantity and integrity of breast cancer stem cells and their ability to form mammospheres both in vitro and in vivo.
Abolition of α6-integrin Expression
Alpha6-integrin (α6-integrin) is a crucial cell adhesion molecule that promotes tumor development, migration, and angiogenesis. Its overexpression is frequently observed in breast cancer and is associated with aggressive disease, increased mammosphere formation, and poor patient survival. α6-integrin also plays a significant role in the maintenance and function of TICs.
This compound and AF have been shown to reduce the expression and percentage of cells positive for 'stemness' markers, including α6-integrin, both in vitro and in vivo. This suppression of α6-integrin expression by AF and this compound is mediated, at least in part, through aryl hydrocarbon receptor (AhR) agonist activity. Specifically, AF has been found to reduce both cytoplasmic variants of α6-integrin (α6A and α6B) at the protein level, as well as α6-integrin gene expression in tamoxifen-resistant (TamR) MCF-7 mammospheres and cells.
Elevated α6-integrin expression has been linked to tamoxifen (B1202) resistance in breast cancer. This compound and AF's ability to suppress α6-integrin expression is critical, as this action also inhibits the activation of downstream Src and Akt signaling pathways, which are implicated in driving tamoxifen resistance and relapse. This mechanism suggests that this compound can confer activity against TamR breast cancer by targeting the α6-integrin-Src-Akt signaling axis.
Immunomodulatory Effects of Afp464 in the Tumor Microenvironment
Impact on Splenic Cells and Induction of Antitumor Phenotype
Studies investigating the impact of AFP464 on splenic cells have demonstrated its capacity to induce an anti-tumoral phenotype. This compound treatment resulted in increased splenic cytotoxic activity conicet.gov.araacrjournals.orgnih.gov. Cytometric analyses of splenic cells from this compound-treated animals revealed a decrease in Myeloid-Derived Suppressor Cells (MDSCs) compared to vehicle control groups aacrjournals.org. Importantly, adoptive transfer experiments showed that splenic cells obtained from this compound-treated mice were capable of reducing tumor growth in recipient tumor-bearing mice, underscoring the induction of an anti-tumoral phenotype within these splenic cells conicet.gov.araacrjournals.org. Additionally, this compound was found to induce the production of interferon-gamma (IFN-γ) by spleen cells conicet.gov.ar.
The cytotoxic activity of splenic cells from this compound-treated mice, compared to control groups, is summarized in the table below:
| Treatment Group | Cytotoxic Activity (13 days) | Cytotoxic Activity (21 days) | Cytotoxic Activity (41 days) |
| This compound-treated | 1.50 ± 0.12 | 2.4 ± 0.3 | 2.97 ± 0.2 |
| Control | 0.74 ± 0.18 | 1.16 ± 0.2 | 1.07 ± 0.2 |
Changes in Tumor Microenvironment Immune Cell Infiltrates
This compound treatment significantly alters the immune cell landscape within the tumor microenvironment (TME), promoting a more pro-inflammatory state conicet.gov.ar. A notable finding is the increased pro-inflammatory infiltrate within the TME of treated mice conicet.gov.ar. This includes a reduction in immunosuppressive cell types such as Myeloid-Derived Suppressor Cells (MDSCs) and regulatory T (Treg) lymphocytes, both systemically and locally within the tumor conicet.gov.ar.
The changes in tumor-infiltrating lymphocytes (TILs) and activated CD8+ cells are presented in the table below:
| Immune Cell Subset | This compound-treated (%) | Non-treated (%) | Fold Change/Increase |
| Tumor Infiltrating Lymphocytes (TILs) | 1.73 ± 0.12 | 0.38 ± 0.09 | 4-fold increase |
| Active CD8+ Cells (CD69+) | 74.03 ± 1.1 | 55.46 ± 3.4 | ~50% increase |
Regulation of Macrophage Activity (e.g., Metalloproteinase, Arginase, iNOS) and Polarization (M1/M2 profile)
This compound has a significant impact on macrophage activity and polarization within the tumor microenvironment. It induces a pro-inflammatory macrophage profile and specifically polarizes peritoneal macrophages towards an M1 phenotype in tumor-bearing mice conicet.gov.arnih.gov. Macrophage polarization is a critical determinant of their function in the TME, with M1 macrophages generally recognized for their pro-inflammatory and cytotoxic roles, characterized by the expression of inducible nitric oxide synthase (iNOS) and nitric oxide (NO) production nih.govmdpi.comscispace.commdpi.com. In contrast, M2 macrophages are typically associated with anti-inflammatory functions, tissue repair, and tumor progression, often characterized by arginase activity nih.govmdpi.comscispace.com.
Investigations into the effects of this compound on metalloproteinase, arginase, and iNOS activities in peritoneal macrophages revealed a time-dependent modulation conicet.gov.araacrjournals.orgnih.gov. At 13 days following treatment, this compound effectively induced an anti-tumor M1 profile. However, this M1 profile gradually reverted towards a pro-tumoral M2 profile by 41 days post-treatment aacrjournals.org. This time-dependent shift highlights the dynamic nature of this compound's influence on macrophage polarization.
Exploration of Combination Therapies and Drug Sensitization Strategies
Synergistic Interactions with Histone Deacetylase Inhibitors (HDACis)
Histone deacetylase inhibitors (HDACis) represent a class of epigenetic modulators that can influence gene expression and cellular processes. Their combination with AFP464 has demonstrated significant synergistic effects, particularly in sensitizing otherwise resistant cancer cells.
While luminal and basal A subtype breast cancer cell lines exhibit sensitivity to this compound, basal B subtype or mesenchymal-like triple-negative breast cancer (TNBC) cells, such as MDA-MB-231 and Hs578T, have shown resistance to the compound plos.orgnih.govresearchgate.netaacrjournals.org. Research has demonstrated that vorinostat (B1683920), an HDAC inhibitor, can effectively sensitize these resistant mesenchymal-like TNBC MDA-MB-231 and Hs578T cells to this compound plos.orgnih.govresearchgate.net. Furthermore, vorinostat has been observed to potentiate the antitumor activity of this compound in an MDA-MB-231 xenograft model plos.orgnih.govresearchgate.net.
The synergistic antiproliferative effect of vorinostat and this compound is dependent on the sequence of drug administration plos.org. Optimal synergistic effects were achieved when MDA-MB-231 cells were pretreated with vorinostat for 48 hours, followed by 72 hours of this compound treatment plos.org. In this regimen, Combination Index (CI) values of 0.46, 0.36, and 0.29 were recorded at 50%, 75%, and 90% inhibition of cell proliferation, respectively plos.org. For Hs578T cells, optimal synergy was observed with 24 hours of vorinostat pretreatment followed by 96 hours of this compound treatment, yielding CI values of 0.16, 0.09, and 0.06 at 50%, 75%, and 90% inhibition, respectively plos.org.
Table 1: Combination Index (CI) Values for Vorinostat and this compound Synergy
| Cell Line | Pretreatment (Vorinostat) | Subsequent Treatment (this compound) | CI at 50% Inhibition | CI at 75% Inhibition | CI at 90% Inhibition |
| MDA-MB-231 | 48 hours | 72 hours | 0.46 | 0.36 | 0.29 |
| Hs578T | 24 hours | 96 hours | 0.16 | 0.09 | 0.06 |
CI values < 1 indicate synergy.
The mechanism underlying vorinostat's sensitizing effect involves the reactivation of Estrogen Receptor α (ERα) expression and the restoration of AhR-mediated transcriptional induction of Cytochrome P450 1A1 (CYP1A1) plos.orgnih.govresearchgate.net. In vitro and in vivo studies have consistently shown that vorinostat reactivates ERα expression plos.orgnih.govresearchgate.net. The responsiveness of breast cancer cells to aminoflavone (AF), the active component of this compound, or this compound itself, is linked to their gene expression profile plos.orgnih.govresearchgate.net. Specifically, the cytoplasmic localization of the AhR has been associated with this compound sensitivity in breast cancer cell lines researchgate.netplos.org. ERα expression can also influence AhR activity in breast cancer cells spandidos-publications.com. In this compound-sensitive cells, the compound induces an AhR-mediated, CYP-dependent xenobiotic response and subsequent cell death, whereas in resistant cells, this CYP system is not induced aacrjournals.org. Vorinostat's ability to reprogram cancer cell gene expression contributes to this sensitization wayne.edu.
Combination with Other Established Anticancer Agents
Beyond HDAC inhibitors, this compound has been investigated in combination with other widely used anticancer agents, demonstrating synergistic effects and potential for broader therapeutic applications.
Aminoflavone, the active component of this compound, has shown synergistic effects when co-incubated with paclitaxel (B517696) or camptothecin (B557342) in MCF-7 breast cancer cells bocsci.comnih.gov. These synergistic interactions were assessed using colony formation assays bocsci.comnih.gov. Importantly, the uptake of aminoflavone, paclitaxel, or camptothecin was not altered during these combination incubations bocsci.comnih.gov. While paclitaxel did not inhibit the DNA binding of aminoflavone metabolites, camptothecin was observed to do so bocsci.comnih.gov. Furthermore, aminoflavone-induced CYP1A1 induction occurred in the presence of both camptothecin and paclitaxel bocsci.comnih.gov. These findings suggest that combining aminoflavone with paclitaxel or camptothecin may lead to a greater cytotoxic effect than achieved with aminoflavone alone nih.gov.
This compound, through its active component aminoflavone, has demonstrated inhibitory effects on angiogenesis pathways, particularly those involving Hypoxia-Inducible Factor-1 alpha (HIF-1α) bocsci.comresearchgate.net. Aminoflavone inhibits HIF-1α transcriptional activity and reduces its protein accumulation bocsci.comresearchgate.net. Studies indicate that this compound almost entirely blocks HIF-1 protein expression, with a slight inhibition of HIF-1α mRNA expression, suggesting that it primarily reduces HIF-1α translation and stability nih.gov. Additionally, this compound has been shown to inhibit angiogenesis by suppressing the expression of integrin alpha2 subunits in the endothelium researchgate.netresearchgate.net. HIF-1 is a critical transcription factor that regulates genes involved in oxygen homeostasis, playing a significant role in tumor development, progression, cell division, survival, proliferation, angiogenesis, and metastasis nih.gov.
Advanced Research Methodologies and Analytical Approaches Applied to Afp464 Studies
In Vitro Cell-Based Assays
In vitro cell-based assays are fundamental tools in the preclinical evaluation of drug candidates like AFP464, providing insights into cellular responses, molecular pathways, and potential therapeutic efficacy. These assays allow for controlled experimentation on various cell lines, enabling detailed mechanistic studies.
Cell Viability and Proliferation Assessment (MTS, SRB Assays)
Cell viability and proliferation assays are crucial for determining the cytotoxic and antiproliferative effects of compounds on target cells. The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method that quantifies cell viability by measuring the metabolic activity of cells, specifically the reduction of MTS to a purple formazan (B1609692) product by NADPH-dependent dehydrogenases in viable cells uni.luwikipedia.org. The Sulforhodamine B (SRB) assay, another colorimetric method, assesses cell mass by stoichiometrically binding to cellular proteins under acidic conditions, providing an indirect measure of cell proliferation nih.govmdpi.com.
Studies on this compound have extensively utilized the MTS assay to evaluate its antiproliferative activity. For instance, the antiproliferative effects of this compound were assessed in a panel of human breast cancer cell lines, including normal human mammary epithelial cells (MCF10A) and various luminal- and basal-like breast cancer cells guidetopharmacology.org. The combined effect of this compound with other agents, such as vorinostat (B1683920), on cell proliferation has also been evaluated using methods like the Chou-Talalay method, which analyzes drug synergy guidetopharmacology.org.
In human renal cancer cell lines (TK-10, SN12C, Caki-1, and ACHN), MTS assays demonstrated that this compound induced cytotoxicity in sensitive cell lines. This cytotoxicity was significantly mitigated when cells were pre-treated with alpha-naphthoflavone (B191928) (α-NF), an AhR inhibitor, indicating that AhR activation plays a role in this compound's mechanism of action in these cells.
Table 1: Antiproliferative Activity of this compound in Breast Cancer Cell Lines guidetopharmacology.org
| Cell Line Subtype | This compound Sensitivity | Key Characteristics |
| Luminal | Sensitive | ERα-positive, AhR cytoplasmic |
| Basal A | Sensitive | ERα-negative, AhR cytoplasmic |
| Basal B | Resistant | ERα-negative, AhR undetectable or nuclear |
| Mesenchymal-like TNBC | Resistant | ERα-negative, AhR undetectable or nuclear |
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique for analyzing the cell cycle by quantifying cellular DNA content. Cells are stained with fluorescent dyes, such as propidium (B1200493) iodide (PI) or DAPI, which bind stoichiometrically to DNA, allowing for the differentiation of cells in distinct cell cycle phases: G0/G1 (diploid DNA content), S (DNA synthesis), and G2/M (tetraploid DNA content).
Research on this compound has employed flow cytometry to investigate its impact on cell cycle progression. In human renal cancer cells (TK-10, SN12C, Caki-1, and ACHN), this compound treatment was shown to induce cell cycle arrest. Specifically, this compound caused an increase in the G0/G1 phase population in TK-10 cells after 24 hours of treatment. This indicates that this compound can halt cell division at specific checkpoints, contributing to its antiproliferative effects.
Table 2: Effect of this compound on Cell Cycle Distribution in Renal Cancer Cells (1 µM this compound, 24h)
| Cell Line | Control G0/G1 (%) | This compound-Treated G0/G1 (%) | Observation |
| TK-10 | 56.7 ± 0.15 | 61.65 ± 1.65 | Increase in G0/G1 phase |
| SN12C | - | - | Cell cycle not perturbed (no G0/G1 increase) |
| Caki-1 | - | - | Cell cycle not perturbed (no G0/G1 increase) |
| ACHN | - | - | Cell cycle not perturbed |
Apoptosis Detection (e.g., Sub-G0 Events, Apoptotic Body Formation)
Apoptosis, or programmed cell death, is a critical mechanism by which anticancer agents eliminate diseased cells. Key indicators of apoptosis include cell shrinkage, membrane blebbing, DNA fragmentation, and the formation of apoptotic bodies. Flow cytometry can detect apoptosis through the accumulation of cells in the "sub-G0" or "sub-G1" phase, which represents cells with fragmented DNA content less than that of normal G1 cells.
Studies have shown that this compound induces apoptosis in sensitive cancer cell lines. In human renal cancer cells, significant accumulation of sub-G0 events was observed following this compound treatment in TK-10, SN12C, and Caki-1 cells. For instance, sub-G0 events in TK-10 cells increased from 2.5% (control) to 8.13% at 48 hours, in SN12C cells from 6.2% to 17.64% at 48 hours, and in Caki-1 cells from 2.44% to 6.05% at 48 hours. Furthermore, observations in MCF-7 breast cancer cells, consistent with findings in renal cancer cells, indicated the formation of caspase-3-dependent apoptotic bodies after treatment with aminoflavone, the active metabolite of this compound. It is hypothesized that this compound induces apoptosis through pathways involving p-P53 and P21 activation, as well as caspase activation citeab.com.
Table 3: Accumulation of Sub-G0 Events in Renal Cancer Cells After this compound Treatment (1 µM this compound, 48h)
| Cell Line | Control Sub-G0 (%) | This compound-Treated Sub-G0 (%) |
| TK-10 | 2.5 ± 0.6 | 8.13 ± 0.2 |
| SN12C | 6.2 ± 0.7 | 17.64 ± 0.9 |
| Caki-1 | 2.44 ± 0.2 | 6.05 ± 1 |
Gene Expression Analysis (Quantitative RT-PCR)
Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR), also known as real-time RT-PCR, is a highly sensitive and widely used technique for the accurate quantification of gene expression levels. This method involves isolating RNA, reverse transcribing it into complementary DNA (cDNA), and then amplifying target sequences in real-time using fluorescent dyes or probes.
In the context of this compound research, qRT-PCR has been instrumental in deciphering the molecular mechanisms underlying its effects. For example, quantitative RT-PCR was employed to investigate the mechanisms behind the synergistic antitumor effect of this compound when combined with vorinostat guidetopharmacology.org. These studies revealed that vorinostat reactivated estrogen receptor alpha (ERα) expression and restored AhR-mediated transcriptional induction of CYP1A1, a key enzyme in aminoflavone metabolism, thereby sensitizing mesenchymal-like triple-negative breast cancer cells to this compound guidetopharmacology.org. The response of breast cancer cells to this compound was found to be associated with their specific transcriptional gene expression profiles guidetopharmacology.org.
Protein Expression and Modification Analysis (Western Blot, Immunoblotting, Phosphorylation Studies)
Western blotting, or immunoblotting, is a widely used technique for detecting and quantifying specific proteins in cell lysates or tissue homogenates. It allows for the analysis of protein abundance, post-translational modifications (such as phosphorylation), protein-protein interactions, and cellular localization. Phosphorylation, a reversible post-translational modification, is particularly important in signal transduction pathways and can be detected using phospho-specific antibodies.
Western blot analysis has been extensively applied in studies involving this compound. It was used to examine the constitutive expression of ERα and AhR in breast cancer cell lines, differentiating between this compound-sensitive and -resistant phenotypes guidetopharmacology.org. Specifically, this compound-sensitive breast cancer cell lines, regardless of their ER status, exhibited constitutive cytoplasmic expression of AhR, whereas resistant lines showed undetectable or predominantly nuclear AhR protein expression guidetopharmacology.org.
Further mechanistic studies indicated that this compound induces AhR translocation from the cytosol to the nucleus in sensitive renal cells. Additionally, phosphorylation studies using Western blot revealed that histone H2AX phosphorylation, a biomarker for DNA double-strand breaks, was induced by this compound, indicating DNA damage caused by the drug. The active metabolite, aminoflavone, is also known to induce the phosphorylation of p53 and the subsequent induction of its downstream target, p21Waf1/Cip1, contributing to apoptosis citeab.com.
Subcellular Localization Studies (Immunofluorescence, Immunohistochemistry)
Immunofluorescence (IF) and Immunohistochemistry (IHC) are antibody-based molecular assays that enable the visualization of specific antigens within cells or tissues, providing crucial information about their subcellular localization and relative abundance. IF typically uses fluorophore-conjugated antibodies, while IHC often employs enzyme-linked antibodies that produce a colored precipitate.
Immunofluorescence staining has been pivotal in understanding the cellular distribution of key proteins in response to this compound. Studies have utilized IF to visualize the cellular localization of ERα and AhR in this compound-sensitive and -resistant human breast cancer cell lines guidetopharmacology.org. These investigations demonstrated that stable transfection of ERα into MDA-MB-231 cells led to the translocation of AhR from the nucleus to the cytoplasm, a change that corresponded with increased sensitivity to this compound guidetopharmacology.org. Furthermore, nuclear γ-H2AX foci, indicative of DNA double-strand breaks, were observed via immunofluorescence in MDA-MB-231/wtERα cells after this compound treatment. This highlights the utility of these techniques in providing direct visual evidence of protein redistribution and cellular damage induced by this compound.
Transcriptional Activity Assays (Luciferase Assays)
Luciferase reporter assays are widely utilized to quantitatively analyze factors regulating gene expression, including the activity of transcription factors and cell signaling pathways. nih.gov These assays typically involve linking a promoter sequence to a luciferase reporter gene, transfecting the construct into target cells, and measuring the resulting luminescence as an indicator of transcriptional activity. nih.gov
In the context of this compound, studies have indicated that the AhR-mediated transcriptional induction of CYP1A1 is crucial for its antiproliferative effects in breast cancer cell lines. citeab.com Research has demonstrated that this compound promotes the translocation of AhR from the cytosol to the nucleus in LM05 cells, a key step in activating the AhR signaling pathway. researchgate.net Furthermore, when this compound was combined with vorinostat, a histone deacetylase inhibitor, it was shown to reactivate Estrogen Receptor α (ERα) expression and restore AhR-mediated transcriptional induction of CYP1A1 in mesenchymal-like triple-negative breast cancer (TNBC) cells. citeab.com These findings suggest that luciferase assays were instrumental in quantifying the induction of CYP1A1 and understanding the molecular interplay between this compound, AhR, and ERα signaling pathways.
Cell Migration Assessment (Wound Healing Assays)
Wound healing assays, also known as scratch assays, are a common in vitro method to assess cell migration. This technique involves creating a cell-free gap, or "scratch," in a confluent monolayer of cells and subsequently monitoring the closure of this gap over time. The rate and extent of wound closure provide quantitative data on the migratory capacity of the cells.
Studies have investigated the effect of this compound on the migratory properties of human renal carcinoma cell lines, including TK-10, SN12C, Caki-1, and ACHN. Interestingly, these investigations revealed that this compound treatment did not significantly alter the migration of these renal cancer cells, irrespective of their sensitivity or resistance to the compound.
Table 1: Effect of this compound on Cell Migration in Renal Carcinoma Cell Lines (Wound Healing Assay)
| Cell Line | Control Migration Percentage (Mean ± SD) | This compound-Treated Migration Percentage (Mean ± SD) |
| TK-10 | 70 ± 5 % | 61 ± 8 % |
| SN12C | 67 ± 15 % | 62 ± 1 % |
| ACHN | 73 ± 8 % | 64 ± 7 % |
Data derived from studies on renal tumor cells in vitro.
Preclinical In Vivo Models
Xenograft Studies in Immunodeficient Mice
Xenograft models, utilizing immunodeficient mice, are critical for evaluating the in vivo antitumor efficacy of compounds by implanting human cancer cells or tissues into the mice. uni.lucenmed.comciteab.comctdbase.org this compound has demonstrated in vivo antitumor activity across various xenograft studies. uni.lucenmed.comciteab.comctdbase.org
Specifically, this compound exhibited antitumor activity in xenograft models involving renal cancer (A-498, CaKi-1) and breast cancer (MCF-7, MDA-MB-468, MDA-MB-231) cell lines. uni.lucenmed.comciteab.comctdbase.org In the MDA-MB-468 xenograft model, this compound treatment significantly delayed tumor growth. citeab.com However, in the MDA-MB-231 xenograft model, which represents mesenchymal-like TNBC, this compound alone did not show significant antitumor activity. citeab.com A notable finding from these studies was that the combination of this compound with vorinostat led to a substantial inhibition of tumor growth in the MDA-MB-231 xenografts, highlighting a potential synergistic therapeutic approach. citeab.com
Syngeneic Mouse Models of Spontaneous Mammary Cancer
Syngeneic mouse models, which involve transplanting tumor cells into genetically identical immunocompetent mice, are valuable for studying the interplay between cancer and the host immune system. guidetopharmacology.org this compound has been extensively investigated in a spontaneous M05 mammary cancer mouse model, an estrogen-dependent and Tamoxifen-sensitive model developed in BALB/c mice. guidetopharmacology.org
In this syngeneic model, this compound treatment effectively reduced M05 tumor size and growth rate in vivo. guidetopharmacology.org Furthermore, this compound was observed to suppress M05 tumor growth and disrupt corresponding mammospheres, which are enriched for tumor-initiating cells.
Analysis of Tumor Microenvironment and Splenic Cell Activity
Investigations into the M05 syngeneic mouse model extended to analyzing the impact of this compound on the tumor microenvironment (TME) and systemic immune responses. guidetopharmacology.org These studies revealed that this compound modulates the immune response, contributing to its anti-tumor activity. guidetopharmacology.org
Key findings include:
this compound treatment led to an increase in pro-inflammatory immune infiltrates within the tumor microenvironment, coupled with a decrease in immunosuppressive Myeloid-Derived Suppressor Cells (MDSCs) and Regulatory T (Treg) cells. guidetopharmacology.org
Systemically, this compound reduced the number of MDSCs and Treg cells in the spleen. guidetopharmacology.org
The compound induced the production of Interferon-gamma (IFN-γ) by spleen cells and promoted a pro-inflammatory macrophage profile (M1 phenotype) in peritoneal macrophages of M05 tumor-bearing mice. guidetopharmacology.org
this compound significantly increased the cytotoxic activity of splenic cells. guidetopharmacology.org An adoptive transfer experiment further supported these findings, demonstrating that splenic cells from this compound-treated mice, when transferred to M05 tumor-bearing recipient mice, were able to decrease tumor growth in the recipients. guidetopharmacology.org This strongly suggests that this compound induces an anti-tumoral phenotype in splenic cells. guidetopharmacology.org
Analysis of peritoneal macrophages showed a time-dependent modulation, with an anti-tumor M1 profile observed at 13 days post-treatment, which gradually reverted to a pro-tumoral M2 profile by 41 days.
Table 2: Splenic Cell Cytotoxic Activity in this compound-Treated M05 Tumor-Bearing Mice
| Time After Treatment (Days) | Control Group Cytotoxic Activity (Mean ± SD) | This compound-Treated Group Cytotoxic Activity (Mean ± SD) | Statistical Significance (p-value) |
| 13 | 0.74 ± 0.18 | 1.50 ± 0.12 | < 0.05 |
| 21 | 1.16 ± 0.2 | 2.4 ± 0.3 | < 0.05 |
| 41 | 1.07 ± 0.2 | 2.97 ± 0.2 | < 0.05 |
Data represents relative cytotoxic activity.
Future Directions and Unanswered Research Questions for Afp464 and Aminoflavone
Further Elucidation of AhR-Independent Mechanisms of Action
While aminoflavone (AF) is recognized as an aryl hydrocarbon receptor (AhR) ligand, research indicates that its anticancer effects extend beyond the AhR pathway nih.govaacrjournals.orgnih.gov. AF has been shown to inhibit hypoxia-inducible factor-1α (HIF-1α) expression in an AhR-independent manner nih.govaacrjournals.orgnih.gov. Specifically, AF inhibited HIF-1α transcriptional activity and protein accumulation in MCF-7 cells nih.govaacrjournals.orgnih.gov. This inhibition was observed even in AhR100 cells, which have a functionally impaired AhR pathway, suggesting the involvement of distinct signaling pathways nih.govaacrjournals.orgnih.gov. Furthermore, AF inhibited HIF-1α in MDA-MB-231 cells transfected with the SULT1A1 gene, but not in the parental MDA-MB-231 cells nih.govaacrjournals.orgnih.gov. AF caused approximately 50% inhibition of HIF-1α mRNA expression, and active transcription was necessary for this downregulation nih.govaacrjournals.orgnih.gov.
Beyond HIF-1α inhibition, AF induces DNA damage, and while AhR activation may be required for its conversion to DNA-damaging species via CYP1A1 and SULT1A1, other AhR-independent mechanisms are likely involved nih.govaacrjournals.org. For instance, AF has been reported to modulate survival pathways such as Akt/PI3K spandidos-publications.com. Additionally, AF appears to suppress cell migration through AhR-independent mechanisms by upregulating miR125b-2–3p oup.com. Future research should focus on comprehensively identifying and characterizing these diverse AhR-independent pathways to uncover novel therapeutic targets and combination strategies.
In-depth Characterization of Immunomodulatory Pathways
AFP464, and by extension aminoflavone, has demonstrated significant immunomodulatory effects that contribute to its antitumor activity conicet.gov.arnih.govaacrjournals.org. The AhR, a known physiological regulator of innate and adaptive immune responses, influences processes such as Treg and Th17 differentiation conicet.gov.ar. Studies have shown that this compound enhances splenic cytotoxic activity and reduces the numbers of systemic and local regulatory T lymphocytes (Tregs) and myeloid-derived suppressor cells (MDSCs) conicet.gov.arnih.govaacrjournals.org.
Moreover, this compound was found to induce an M1 phenotype in peritoneal macrophages from M05 tumor-bearing mice, which is associated with increased nitric oxide (NO) production and decreased arginase, MMP2, and MMP9 gelatinase activities conicet.gov.ar. However, this immunomodulation exhibited a time-dependent characteristic, with the initial anti-tumor M1 profile gradually reverting to a pro-tumoral M2 profile at later stages (e.g., 41 days post-treatment) aacrjournals.org. Further in-depth characterization is needed to fully understand the intricate interplay between this compound/aminoflavone and various immune cell populations, the signaling pathways involved in these immunomodulatory effects, and how to sustain a pro-inflammatory, anti-tumor immune response.
Identification of Robust Biomarkers for Predicting Therapeutic Response and Resistance
Predicting therapeutic response and identifying mechanisms of resistance are crucial for optimizing the clinical application of any anticancer agent. For aminoflavone, the sensitivity of cancer cell lines has been linked to its ability to act as an AhR ligand and its intracellular activation nih.gov. A correlation between AF sensitivity and SULT1A1 expression has been suggested, consistent with SULT1A1's role in the formation of DNA-damaging AF metabolites nih.gov.
Preclinical findings indicate that tumors with cytoplasmic AhR localization are more sensitive to AFP-464, whereas those with nuclear AhR localization tend to be more resistant ncats.io. This suggests that AhR localization could serve as a predictive biomarker. Furthermore, the response of breast cancer cells to AF or this compound has been associated with their gene expression profiles; luminal and basal A subtype breast cancer cell lines were sensitive, while basal B subtype or mesenchymal-like triple-negative breast cancer (TNBC) cells exhibited resistance plos.org. Additionally, this compound might be more effective in tumors with higher expression of TAP1 (Transporter 1, ATP binding cassette subfamily B member) frontiersin.org. Future research should focus on validating these potential biomarkers in larger cohorts and identifying additional molecular signatures that can reliably predict patient response and resistance to this compound and aminoflavone.
Strategies for Overcoming Dose-Limiting Toxicities Observed in Clinical Trials (e.g., Pulmonary Toxicity)
A significant challenge in the clinical development of this compound and aminoflavone has been the occurrence of dose-limiting toxicities, particularly pulmonary toxicity cancer.govfrontiersin.orgcancer.govnih.govresearchgate.net. In toxicology studies involving dogs, this compound led to impaired diffusion lung capacity of carbon monoxide (DLCO), although this improved upon cessation of treatment cancer.gov. This observation led to recommendations for baseline and serial monitoring of DLCO in clinical trials, and the exclusion of patients with pre-existing lung conditions or prior lung radiation therapy cancer.gov. The development of this compound was ultimately discontinued (B1498344) due to these toxicity concerns and unfavorable side effect profiles ncats.iofrontiersin.org.
To overcome these limitations, future research should explore strategies to mitigate pulmonary and other dose-limiting toxicities. One promising avenue is the development of alternative drug delivery systems. For instance, the use of nanoformulations, such as unimolecular micelle nanoparticles, has shown potential in enhancing the therapeutic index of aminoflavone by reducing systemic toxicity while improving its delivery to tumors, especially given its effectiveness at low doses nih.gov. Further investigation into the precise mechanisms underlying these toxicities could also lead to the development of targeted interventions or protective agents.
Investigation of Metabolite-Specific Biological Activities
This compound functions as a prodrug, undergoing rapid conversion to aminoflavone (AF) in the plasma cancer.govnih.govmedkoo.com. Aminoflavone is subsequently metabolized by cytochrome P450 enzymes, specifically CYP1A1/1A2 and CYP1B1, which it induces cancer.govmedkoo.com. These metabolic processes generate toxic metabolites that covalently bind to DNA, leading to phosphorylation of p53, induction of the p53 downstream target p21Waf1/Cip1, and ultimately apoptosis cancer.govmedkoo.combiospace.com. While the DNA-damaging activity of these metabolites is established, a comprehensive understanding of the specific biological activities of each distinct metabolite is still evolving. Future research should aim to isolate and characterize individual metabolites of aminoflavone, elucidating their unique pharmacological profiles, cellular targets, and contributions to both efficacy and toxicity. This could reveal novel mechanisms of action or identify metabolites with more favorable therapeutic indices.
Potential for Structural Modification or Analog Development to Enhance Efficacy and Improve Safety Profile
The initial design of this compound as a lysyl prodrug of aminoflavone was a deliberate structural modification aimed at improving the aqueous solubility of the parent compound medkoo.complos.org. This highlights the potential of medicinal chemistry to address pharmacokinetic limitations. Historically, the development of aminoflavone itself involved structural modifications, such as the addition of methyl and fluorine moieties to an earlier 5,4′-Aminoflavone derivative, which successfully prevented hepatic metabolic activation researchgate.net.
Q & A
Q. What molecular mechanisms determine AFP464 sensitivity in breast cancer cells?
this compound sensitivity is mediated by estrogen receptor α (ERα) expression and aryl hydrocarbon receptor (AhR) subcellular localization. ERα-positive cells exhibit higher sensitivity, while AhR cytoplasmic localization correlates with responsiveness. ERα knockdown reduces this compound efficacy, and AhR nuclear localization in resistant cells (e.g., MDA-MB-231) diminishes drug activity. Experimental validation includes siRNA-mediated ERα silencing and immunofluorescence for AhR localization .
Q. How does ERα status influence experimental design for this compound studies?
Researchers should stratify breast cancer cell lines or patient-derived models by ERα expression (positive vs. negative) and AhR localization. Baseline ERα/AhR profiling via qRT-PCR, Western blot, and immunofluorescence is critical. For example, ERα-negative models (e.g., MDA-MB-231) require ERα transfection to assess sensitization effects .
Q. What in vitro assays are recommended for evaluating this compound efficacy?
Use MTS or MTT assays to measure antiproliferative activity over 120 hours. Include controls for ERα modulation (e.g., 17β-estradiol for agonist studies, endoxifen for antagonist effects). Normalize results to charcoal-stripped serum conditions to eliminate confounding hormonal effects .
Advanced Research Questions
Q. How can transcriptomic data guide this compound experimental design?
this compound sensitivity correlates with gene expression subtypes: luminal and basal A subtypes are sensitive, while basal B/mesenchymal triple-negative breast cancer (TNBC) subtypes are resistant. Prioritize cell lines with RNA-sequencing data confirming subtype classification. For example, MDA-MB-468 (basal A) is sensitive, whereas Hs578T (mesenchymal TNBC) requires combinatorial approaches .
Q. What methodologies resolve contradictions in ERα’s role in this compound response?
Contradictory findings (e.g., ERα knockdown reducing sensitivity vs. ligand-independent ERα effects) can be addressed by:
- Comparing liganded (17β-estradiol-treated) vs. unliganded ERα activity in isogenic cell lines.
- Using ERα mutants (e.g., MDA-MB-231/mutERα) to dissect signaling pathways.
- Validating results across multiple models (e.g., MCF-7 vs. MDA-MB-231/wtERα) .
Q. How is the Chou-Talalay method applied to assess this compound-vorinostat synergy?
- Protocol : Treat cells with this compound and vorinostat sequentially (e.g., 48h vorinostat pretreatment + 72h this compound) or concurrently.
- Analysis : Calculate combination index (CI) using Calcusyn software. CI < 1 indicates synergy.
- Example : In MDA-MB-231 xenografts, vorinostat (50 mg/kg) pretreatment followed by this compound (35 mg/kg) achieved CI = 0.45, confirming strong synergy .
| Cell Line | Treatment Sequence | CI Value | Outcome |
|---|---|---|---|
| MDA-MB-231 | Vorinostat → this compound | 0.45 | Synergy |
| Hs578T | Concurrent treatment | 0.82 | Additive effect |
Q. What in vivo models best recapitulate this compound resistance mechanisms?
Use mesenchymal TNBC xenografts (e.g., MDA-MB-231) implanted in murine femoral fat pads. Randomize mice into cohorts receiving this compound (35 mg/kg IV), vorinostat (50 mg/kg oral), or combinations. Monitor tumor volume biweekly and validate AhR/ERα status via IHC post-treatment .
Methodological Considerations
Q. How to optimize immunofluorescence protocols for AhR localization studies?
- Fix cells with 4% paraformaldehyde post-treatment.
- Use anti-AhR primary antibodies (e.g., Santa Cruz Biotechnology, sc-133088) and nuclear counterstains (DAPI).
- Quantify cytoplasmic/nuclear AhR ratios using ImageJ. Resistant models (e.g., parental MDA-MB-231) show >80% nuclear AhR .
Q. What statistical approaches address variability in this compound dose-response data?
- Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism).
- Report IC50 values with 95% confidence intervals.
- For combination studies, use Bliss independence or Chou-Talalay models to distinguish synergistic vs. additive effects .
Q. How to validate ERα reactivation in this compound-resistant models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
